
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylsulfonyl group at position 2. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine typically involves the chlorination of 2-(Methylsulfonyl)pyrimidine. One common method includes the reaction of 2-(Methylsulfonyl)pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be displaced by nucleophiles such as amines, leading to the formation of substituted pyrimidines.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as anilines and secondary aliphatic amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Sulfone Derivatives: Resulting from the oxidation of the methylsulfonyl group.
Reduced Pyrimidines: Produced through reduction reactions.
Scientific Research Applications
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the methylsulfonyl group act as leaving groups, facilitating various substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine can be compared with other pyrimidine derivatives such as:
2,4,6-Trichloropyrimidine: Similar in structure but with an additional chlorine atom, leading to different reactivity and selectivity.
4,6-Dichloro-2-(Methylthio)pyrimidine: Contains a methylthio group instead of a methylsulfonyl group, resulting in different chemical properties and applications.
4,6-Dimethoxy-2-(Methylsulfonyl)pyrimidine:
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROUVIKCNOHKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286356 | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-34-3 | |
| Record name | 4489-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine unique in terms of its reactivity with amines?
A: this compound exhibits remarkable chemoselectivity in its reactions with different types of amines. [] This selectivity stems from the presence of two distinct leaving groups: the chlorine atoms and the methylsulfonyl group.
- Aniline Selectivity: In the presence of weak bases, anilines and secondary aliphatic amines preferentially displace the chlorine group, leading to selective substitution at the 4 or 6 position of the pyrimidine ring. []
- Deprotonated Aniline Reactivity: Interestingly, deprotonated anilines and their carbonyl derivatives favor displacement of the methylsulfonyl group, highlighting the influence of electronic factors on the reaction pathway. []
- Primary Aliphatic Amine Behavior: Intriguingly, primary aliphatic amines exhibit a preference for displacing the methylsulfonyl group in this compound, contrasting with their generally less selective behavior towards other similar electrophiles. [] This unusual selectivity is attributed to steric factors influencing the reaction pathway. []
Q2: Beyond its reactivity, what potential applications have been explored for this compound?
A2: Research suggests this compound holds promise as a building block for synthesizing complex molecules and polymers.
- Hyperbranched Polymers: The compound's unique reactivity with nucleophiles, particularly its methylsulfonyl leaving group activated by the pyrimidine ring, makes it a valuable precursor for creating hyperbranched poly(arylene pyrimidine ether)s. [] These polymers have potential applications in various fields, including materials science and nanotechnology.
Q3: Have there been any computational studies on this compound?
A: Yes, this compound has been the subject of computational studies investigating its potential nonlinear optical (NLO) properties. [] While not directly covered in the provided abstracts, these studies often employ Density Functional Theory (DFT) calculations to predict molecular properties like hyperpolarizability, which are crucial for NLO applications. These computational insights contribute to a deeper understanding of the compound's electronic structure and its potential in advanced optical materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

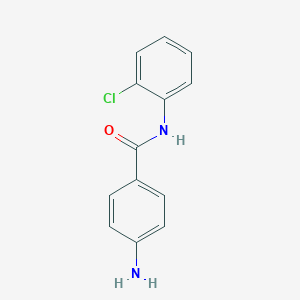
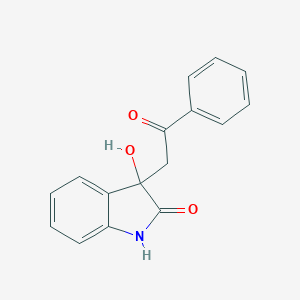
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
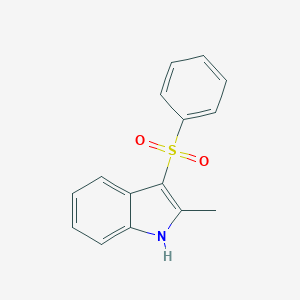
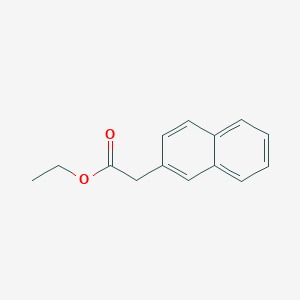
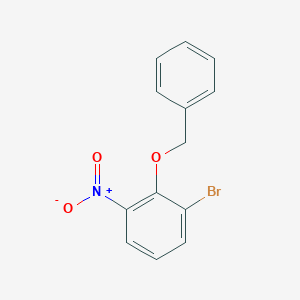
![ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride](/img/structure/B183182.png)

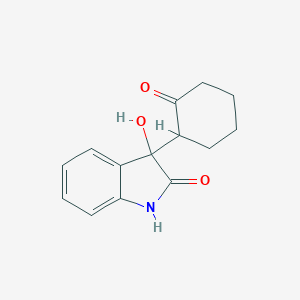

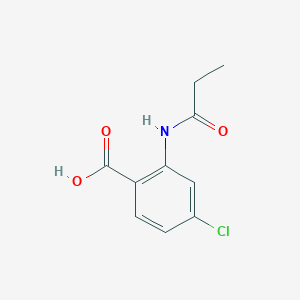
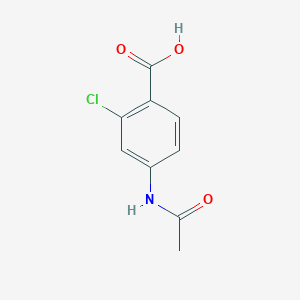
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
